molecular formula C27H29N3O5S B11633575 Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11633575
M. Wt: 507.6 g/mol
InChI Key: LNDVTZQSBQJWSB-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with 2-ethoxybenzaldehyde in the presence of a base, followed by cyclization and further functionalization steps to introduce the sulfanyl and amino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H29N3O5S/c1-4-17-11-7-9-13-20(17)29-22(31)16-36-26-19(15-28)23(18-12-8-10-14-21(18)34-5-2)24(25(32)30-26)27(33)35-6-3/h7-14,23-24H,4-6,16H2,1-3H3,(H,29,31)(H,30,32)

InChI Key

LNDVTZQSBQJWSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OCC)C3=CC=CC=C3OCC)C#N

Origin of Product

United States

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